molecular formula C7H14BrF6N2P B12319564 N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V)

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V)

Cat. No.: B12319564
M. Wt: 351.07 g/mol
InChI Key: NHFBVLZINOZKPB-UHFFFAOYSA-N
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Description

Overview of the Compound: Nomenclature and Synonyms

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is systematically named according to IUPAC guidelines, reflecting its brominated allylidene core, dimethylamino substituents, and hexafluorophosphate counterion. The compound is alternatively designated as 2-bromo-1,3-bis(dimethylamino)trimethinium hexafluorophosphate , emphasizing its tricyclic cationic structure. Its molecular formula, C₇H₁₄BrF₆N₂P , corresponds to a molecular weight of 351.07 g/mol , with a calculated partition coefficient (LogP) of 4.51 , indicative of moderate lipophilicity.

Property Value
CAS Registry Number 292067-84-6
Molecular Formula C₇H₁₄BrF₆N₂P
Molecular Weight 351.07 g/mol
Synonyms 2-Bromo-1,3-bis(dimethylamino)trimethinium hexafluorophosphate; (Z)-N-(3-(Dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium hexafluorophosphate

The compound’s structural identity is further validated by its SMILES notation (BrC(/C=[N+](C)\C)=C\N(C)C.F[P-](F)(F)(F)(F)F) and InChIKey (PIUHAULDXSPPQV-UHFFFAOYSA-N), which encode its geometric and electronic configuration.

Historical Context and Discovery

Vinamidinium salts, including N-(2-bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) , emerged in the late 20th century as pivotal intermediates in organic synthesis. Early work by Davies et al. demonstrated their utility in constructing 1,3-dicarbonyl equivalents, enabling access to heterocyclic frameworks prevalent in pharmaceuticals. The brominated variant was first synthesized via Vilsmeier-Haack reactions , where arylacetic acids or their chlorides were treated with dimethylformamide (DMF) and phosphorus oxychloride, followed by anion exchange with sodium hexafluorophosphate. This method, optimized for electron-deficient substrates, facilitated large-scale production of vinamidinium salts for industrial applications, such as COX-2 inhibitor development.

Relevance in Contemporary Chemical Research

In modern chemistry, this compound serves as a multifunctional reagent for:

  • Heterocycle Synthesis : Its electrophilic allylidene moiety participates in cycloadditions and nucleophilic substitutions, yielding pyridines, pyrimidines, and thiazoles.
  • Pharmaceutical Intermediates : The bromine atom enhances reactivity in cross-coupling reactions, enabling the synthesis of antimalarial agents (e.g., MMV390048) and anti-inflammatory compounds.
  • Ligand Design : The dimethylamino groups coordinate transition metals, supporting catalysis in asymmetric synthesis.

Recent advancements, such as palladium-free coupling strategies , leverage its stability and reactivity to reduce reliance on costly catalysts, aligning with green chemistry principles.

Scope and Objectives of the Review

This review focuses on the synthetic routes , structural characteristics , and applications of N-(2-bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V). By consolidating data from peer-reviewed studies and industrial protocols, it aims to elucidate the compound’s mechanistic role in organic transformations and its potential for future innovation. Excluded from this discussion are toxicological profiles and formulation-specific data, which fall outside the scope of fundamental chemical research.

Properties

Molecular Formula

C7H14BrF6N2P

Molecular Weight

351.07 g/mol

IUPAC Name

[(Z)-2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C7H14BrN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1

InChI Key

NHFBVLZINOZKPB-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C=C(/C=[N+](C)C)\Br.F[P-](F)(F)(F)(F)F

Canonical SMILES

CN(C)C=C(C=[N+](C)C)Br.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Activation : 2-Bromoacetic acid reacts with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to form a reactive ketene intermediate.
  • Cyclization : DMF acts as both solvent and nucleophile, facilitating the formation of the vinamidinium cation.
  • Anion Exchange : The chloride intermediate is converted to the hexafluorophosphate salt via precipitation with potassium hexafluorophosphate (KPF₆).

Step-by-Step Procedure

  • Reagents :

    • 2-Bromoacetic acid (1.0 equiv)
    • POCl₃ (3.1 equiv)
    • DMF (6.0 equiv)
    • KPF₆ (1.2 equiv)
  • Synthesis :

    • POCl₃ is added dropwise to a cooled (−5°C) solution of 2-bromoacetic acid in DMF.
    • The mixture is heated to 90°C until gas evolution ceases (~2 hours).
    • After cooling, the reaction is quenched in an ice-cold aqueous KPF₆ solution.
    • The precipitate is filtered, washed with cold water, and dried under vacuum.
  • Yield : 58–72% (based on analogous chloro derivatives).

Optimization Parameters

Parameter Optimal Condition Impact on Yield/Purity
Temperature 90°C Higher temperatures accelerate ketene formation
POCl₃ Equivalents 3.1 equiv Excess ensures complete activation
Quenching Medium Ice-cold KPF₆ solution Prevents salt hydrolysis

Alternative Synthetic Approaches

Acetyl Chloride Route

Substituting 2-bromoacetic acid with 2-bromoacetyl chloride reduces reaction time but requires stringent moisture control:

  • Procedure : 2-Bromoacetyl chloride (1.0 equiv) is added to DMF (6.0 equiv) at 0°C, followed by POCl₃ (3.0 equiv). The mixture is stirred at 25°C for 1 hour before quenching with KPF₆.
  • Yield : Comparable to the acid route (65–70%).

Amine Exchange Reactions

Vinamidinium salts with different amines can undergo exchange reactions, but this method is less common for bromo derivatives:

  • Example : A preformed vinamidinium chloride reacts with dimethylamine in methanol at 60°C, followed by anion exchange.
  • Limitation : Low efficiency for bulky amines due to steric hindrance.

Characterization and Analytical Data

Spectral Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 3.15 (s, 12H, N(CH₃)₂), 6.82 (d, J = 12 Hz, 1H, CH), 7.45 (d, J = 12 Hz, 1H, CH)
¹³C NMR δ 40.2 (N(CH₃)₂), 118.5 (C-Br), 152.3 (C=N)
IR (KBr) 1645 cm⁻¹ (C=N stretch), 840 cm⁻¹ (PF₆⁻ symmetric bend)

X-ray Crystallography

  • Bond Lengths : C-Br = 1.89 Å, C-N = 1.32 Å (consistent with vinamidinium salts).
  • Crystal System : Monoclinic, space group P2₁/c.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Vilsmeier-Haack (acid) 58–72 ≥97 High Moderate
Acetyl Chloride 65–70 ≥95 Moderate High
Amine Exchange 30–40 ≤90 Low Low

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated compounds, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity, allowing it to interact with enzymes, proteins, and other biological molecules. The hexafluorophosphate anion helps stabilize the compound and enhances its solubility in various solvents.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V)
  • Synonyms: 2-Bromo-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
  • CAS No.: 292067-84-6
  • Molecular Formula : C₇H₁₄BrF₆N₂P
  • Molecular Weight : 351.068 g/mol

Key Properties :

  • LogP : 4.51 (indicating high lipophilicity)
  • Structural Features: Contains a bromine substituent on the allylidene backbone and two dimethylamino groups. The hexafluorophosphate counterion enhances stability and solubility in polar aprotic solvents .

Applications :
Primarily used as an electrophilic reagent in organic synthesis, particularly in coupling reactions and as a precursor for heterocyclic compounds. Its bromine atom enhances reactivity in substitution reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) 292067-84-6 C₇H₁₄BrF₆N₂P 351.068 Bromine
(Z)-N-[2-Chloro-3-(dimethylamino)allylidene]-N-methylmethanaminium hexafluorophosphate 291756-76-8 C₇H₁₄ClF₆N₂P 306.62 Chlorine
N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium hexafluorophosphate 188826-61-1 C₇H₁₅F₆N₂P 272.17 No halogen
N-(3-(Dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate Not Provided Not Provided Not Provided Methylsulfonyl
(E)-N-(2-cyclopropyl-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) 1393126-02-7 C₁₀H₁₉F₆N₂P Not Provided Cyclopropyl

Key Observations :

  • The bromo and chloro analogs differ by halogen substitution, impacting molecular weight and electronic properties. Bromine’s larger atomic radius increases molecular weight by ~44.45 g/mol compared to chlorine .

Key Insights :

  • Bromine’s leaving group ability makes the bromo derivative more reactive in nucleophilic substitutions than the chloro analog .
  • The methylsulfonyl group enhances stability of transition states in coupling reactions, broadening utility in medicinal chemistry .

Biological Activity

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) (CAS Number: 292067-84-6) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C7H14BrF6N2P
  • Molecular Weight : 351.07 g/mol
  • Purity : Typically ≥ 97% in research applications

The compound functions primarily as a protein degrader, utilizing its unique structure to interact with cellular proteins. This interaction can lead to the modulation of various biological pathways, particularly in cancer cells where protein degradation plays a crucial role in regulating apoptosis and cell cycle progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V). The compound has been shown to induce apoptosis in various cancer cell lines through:

  • Activation of Caspases : The compound triggers the caspase cascade, leading to programmed cell death.
  • Inhibition of Oncogenic Pathways : It disrupts signaling pathways associated with tumor growth and survival, such as the PI3K/Akt pathway.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines, including:

  • HeLa (Cervical Cancer)
  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)

The IC50 values (concentration required to inhibit cell growth by 50%) for these cell lines are summarized in Table 1.

Cell LineIC50 (µM)
HeLa15.2
MCF-712.8
A54910.5

Study 1: Apoptotic Mechanisms

A study conducted by Smith et al. (2023) investigated the apoptotic mechanisms induced by the compound in HeLa cells. The results indicated a significant increase in annexin V-positive cells after treatment, suggesting enhanced apoptosis.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) resulted in a notable reduction in tumor size compared to control groups. Tumor growth inhibition was measured at approximately 65% after four weeks of treatment.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits low systemic toxicity; however, further studies are necessary to fully elucidate its safety profile.

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